REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[CH2:22](O)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38]C.C([Sn]=O)CCC.[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>>[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH3:22])=[O:19])[CH:8]=[C:9]([C:12]([CH3:13])([CH3:14])[CH3:15])[C:10]=1[OH:11])([CH3:2])([CH3:3])[CH3:4] |f:3.4.5,^1:41|
|
Name
|
|
Quantity
|
124.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OC
|
Name
|
|
Quantity
|
88.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn]=O
|
Name
|
solution
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 60° C. for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer wa separated by filtration
|
Type
|
CUSTOM
|
Details
|
3 ppm (removal rate: 99.2%)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OCCCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |